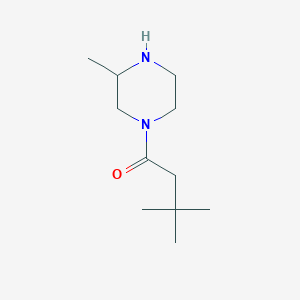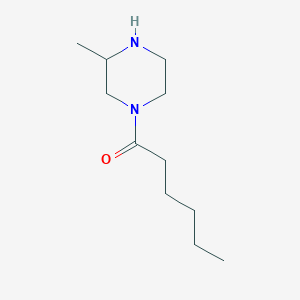
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide, also known as 5-Br-3-(2-CA)BFC, is a novel benzofuran-based molecule with a wide range of potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and antioxidant properties. 5-Br-3-(2-CA)BFC is a widely studied molecule due to its unique structure and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC is not yet fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition results in increased levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC have been studied extensively in animal models. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and antioxidant properties. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition results in increased levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC in laboratory experiments include its high yield of product and relatively simple synthesis. In addition, its wide range of biological activities makes it a promising molecule for use in medicinal chemistry research. However, there are some limitations to its use. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Direcciones Futuras
There are a number of potential future directions for research on 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC. These include further research into its mechanism of action, its effects on humans, and the development of novel therapeutic applications. In addition, further research into its synthesis and potential uses in drug delivery systems could also be beneficial. Finally, further research into its potential toxicity and side effects is also necessary.
Métodos De Síntesis
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC can be synthesized using a variety of methods. The most common method involves the condensation of 2-chloroacetamide with 5-bromo-3-hydroxybenzofuran in the presence of a base such as potassium hydroxide. The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction yields the desired product in high yields and is relatively simple to perform.
Aplicaciones Científicas De Investigación
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC has been studied extensively in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and antioxidant properties. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This property makes it a potential drug candidate for the treatment of Alzheimer’s disease and other neurological disorders.
Propiedades
IUPAC Name |
5-bromo-3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-5-1-2-7-6(3-5)9(15-8(16)4-13)10(18-7)11(14)17/h1-3H,4H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLVOHZGOUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)




![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)

